2-(3-(Bromomethyl)phenyl)pyrazine

Reaction kinetics Leaving group ability SN2 reactivity

Researchers often face synthetic dead ends when using less reactive chloromethyl or ortho-substituted analogs, leading to low yields in crucial conjugation steps. 2-(3-(Bromomethyl)phenyl)pyrazine (CAS 1313237-40-9) directly solves this by providing a high-purity, meta-substituted scaffold with superior reactivity. - The benzylic bromide ensures high-yielding conjugation under mild conditions, accelerating PROTAC development and medicinal chemistry campaigns. - Its specific meta-substitution and electron-deficient pyrazine ring are essential for correct molecular geometry in kinase inhibitor SAR studies, avoiding the selectivity issues of generic alternatives. - This compound is available in batch-controlled purities, providing the reliability procurement managers require for uninterrupted discovery workflows.

Molecular Formula C11H9BrN2
Molecular Weight 249.11 g/mol
Cat. No. B8809888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Bromomethyl)phenyl)pyrazine
Molecular FormulaC11H9BrN2
Molecular Weight249.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NC=CN=C2)CBr
InChIInChI=1S/C11H9BrN2/c12-7-9-2-1-3-10(6-9)11-8-13-4-5-14-11/h1-6,8H,7H2
InChIKeySPJUDCNSCRCKDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-(Bromomethyl)phenyl)pyrazine: Overview & Properties


2-(3-(Bromomethyl)phenyl)pyrazine is a heterocyclic building block featuring a pyrazine ring linked to a phenyl group substituted with a reactive bromomethyl moiety at the meta-position [1]. With the molecular formula C11H9BrN2 and a molecular weight of 249.11 g/mol, this compound serves as a versatile electrophile in nucleophilic substitution reactions, enabling the introduction of the 3-(pyrazin-2-yl)benzyl scaffold into more complex structures . The pyrazine ring, an electron-deficient aromatic system, influences the electronic properties of the molecule [2], while the benzylic bromide provides a strategic handle for further derivatization in the synthesis of kinase inhibitors and other bioactive molecules.

1 Bromomethyl electrophile enables rapid SN2 coupling with amines, thiols.
2 Meta substitution provides correct exit vector for kinase inhibitor SAR.
3 Electron-withdrawing pyrazine ring enhances benzylic reactivity without extra activators.

Why Generic Substitution Fails


Substituting 2-(3-(Bromomethyl)phenyl)pyrazine with a close analog—such as its chloromethyl counterpart, a positional isomer, or a pyrazine-lacking benzyl bromide—introduces significant and quantifiable reactivity differences that can derail synthetic outcomes [1]. The bromine leaving group exhibits substantially faster nucleophilic displacement kinetics than chlorine, a property rooted in the weaker carbon-bromine bond [2]. Furthermore, the electron-withdrawing pyrazine ring modulates the reactivity of the benzylic position, and the meta-substitution pattern dictates the geometry and electronic distribution of the final product [3]. Using a generic alternative without accounting for these factors risks lower coupling yields, altered reaction selectivity, and failure to achieve the desired molecular topology in structure-activity relationship (SAR) studies.

Chloromethyl analog Reacts over 40× slower; may alter coupling kinetics and reduce yield.
Ortho / para isomers Shift exit vector geometry; may abolish target binding topology in SAR.
Pyrazine-lacking benzyl bromide Reduced electrophilicity; may lower coupling efficiency with hindered nucleophiles.

Quantitative Differentiation vs. Closest Analogs


Nucleophilic Substitution Reactivity: Bromomethyl vs. Chloromethyl

The bromomethyl group in 2-(3-(bromomethyl)phenyl)pyrazine undergoes nucleophilic substitution significantly faster than the chloromethyl analog 2-(3-(chloromethyl)phenyl)pyrazine (CAS 342025-46-1). This is a direct consequence of the carbon-bromine bond being weaker and bromide being a better leaving group. In general benzylic systems, benzyl bromide reacts 40–60 times faster than benzyl chloride in SN2 displacements under comparable conditions [1]. The pyrazine ring's electron-withdrawing effect further enhances this reactivity at the benzylic carbon, making the target compound a more efficient electrophile for coupling reactions.

SN2 Reactivity
Class-level inference
~40–60× faster than chloromethyl analog (benzylic bromide vs. chloride kinetics).
Reported reactivity context; may support faster coupling under milder conditions.
Class-level data; validate for specific nucleophile/solvent.
Reaction kinetics Leaving group ability SN2 reactivity

Meta-Substitution Architecture vs. Positional Isomers

The bromomethyl group at the meta-position of the phenyl ring in 2-(3-(bromomethyl)phenyl)pyrazine produces a distinct molecular geometry compared to ortho- or para-substituted isomers . Computational descriptors from PubChem show that the meta configuration yields a specific spatial orientation of the pyrazine ring relative to the electrophilic bromomethyl carbon, with a rotational bond count of 2 and a defined 3D geometry [1]. This topology is critical for matching the binding topology of target proteins, as evidenced by the use of 3-(pyrazin-2-yl)benzyl fragments in pan-Pim kinase inhibitor series where the meta substitution was essential for activity .

Topology
Cross-study comparable
Meta vs. para: distinct dihedral angle; ~120° exit vector difference; 2 rotatable bonds.
Meta substitution reported essential for correct fragment positioning in kinase targets.
Confirm geometry requirement for individual protein pocket.
Positional isomerism Molecular topology Structure-activity relationship

Electronic Activation by the Pyrazine Ring

The pyrazine ring in 2-(3-(bromomethyl)phenyl)pyrazine is an electron-deficient heterocycle with two nitrogen atoms that lowers the π-electron density of the attached phenyl ring [1]. This electronic effect increases the electrophilicity of the benzylic carbon relative to unsubstituted benzyl bromide (C6H5CH2Br). A more electrophilic benzylic center accelerates nucleophilic attack, providing a synthetically useful enhancement in reactivity without requiring additional activating groups [2]. This activation is particularly valuable when coupling with weaker or sterically hindered nucleophiles.

Electronic Activation
Class-level inference
XLogP3 2.00; TPSA 25.8 Ų (vs. benzyl bromide logP ~2.4, TPSA 0 Ų).
Pyrazine ring enhances benzylic electrophilicity without additional activating groups.
Indirect computed metrics; verify effect on reaction rate experimentally.
Electron-withdrawing effect Reactivity tuning Heterocyclic chemistry

Fragment Versatility as a Pan-Kinase Inhibitor Precursor

The 3-(pyrazin-2-yl)benzyl fragment is a validated scaffold in kinase inhibitor design. A series of 5-(3-(pyrazin-2-yl)benzylidene)thiazolidine-2,4-dione derivatives—directly accessible from 2-(3-(bromomethyl)phenyl)pyrazine via substitution and subsequent condensation—exhibited pan-Pim kinase inhibitory activity with the most potent compound (5i) achieving an EC50 of 0.8 µM in the MV4-11 leukemia cell line . In contrast, analogs lacking the pyrazine ring or bearing alternative heterocycles (e.g., pyridine) showed reduced potency, highlighting the privileged nature of the pyrazine sub-structure [1]. The bromomethyl handle is the enabling feature for rapid diversification of this validated pharmacophore.

Kinase Inhibitor EC50
Cross-study comparable
Derivative 5i EC50 = 0.8 µM (MV4-11 cells, 72 h).
Reported anti-proliferative endpoint; supports fragment-based Pim kinase programs.
SAR trends require confirmation; activity depends on full derivative structure.
Kinase inhibitor fragment Medicinal chemistry Pim kinase

Physicochemical Property Profile

Beyond reactivity, the bromine atom confers distinct physicochemical properties compared to the chlorine analog. 2-(3-(Bromomethyl)phenyl)pyrazine has a molecular weight of 249.11 g/mol and an exact mass of 247.99491 Da, while 2-(3-(chloromethyl)phenyl)pyrazine weighs 204.65 g/mol [1]. The heavier bromine atom results in a higher logP and increased polarizability, which can influence membrane permeability and target binding [2]. For researchers tracking reaction progress by mass spectrometry, the distinctive bromine isotope pattern (1:1 ratio for 79Br:81Br) provides an unambiguous mass signature, facilitating monitoring and purity assessment.

Mass & Isotope Signature
Direct head-to-head
MW 249.11 Da; diagnostic 1:1 79Br/81Br doublet (chloro analog: 3:1 ratio).
Distinctive isotope pattern simplifies unambiguous LC-MS monitoring and purity check.
44.46 Da mass difference facilitates tracking in multi-step syntheses.
Physicochemical properties ADME prediction Lead optimization

Optimal Use Cases in Drug Discovery


Pan-Pim Kinase Inhibitor Diversification

The bromomethyl handle enables efficient coupling with thiazolidine-2,4-dione or similar nucleophilic scaffolds to generate 5-benzylidene derivatives with demonstrated pan-Pim kinase inhibitory activity (best EC50 = 0.8 µM in MV4-11 cells) . The meta-substitution pattern of the pyrazine ring is essential for maintaining the correct molecular geometry for target engagement, and the bromine leaving group ensures high-yielding conjugation under mild conditions, making this compound ideal for parallel medicinal chemistry efforts.

PROTAC Linker Synthesis

2-(3-(Bromomethyl)phenyl)pyrazine serves as a strategic intermediate for constructing PROTAC linker arms. The benzylic bromide reacts selectively with amine or thiol nucleophiles on a target ligand, while the pyrazine nitrogen atoms can participate in metal coordination or hydrogen bonding for E3 ligase recruitment. The 25.8 Ų TPSA and logP of 2.0 provide favorable physicochemical properties for maintaining drug-likeness of the final degrader [1]. Similar bromomethyl-pyrazine building blocks have been deployed in PROTAC development [2].

CNS-Active Pyrazine SAR Studies

Pyrazine-containing compounds are historically significant in CNS drug discovery, with multiple pyrazine-based drugs targeting neurological disorders. The 3-(pyrazin-2-yl)benzyl bromide scaffold enables systematic exploration of the benzyl position in known CNS pharmacophores, where the electron-deficient pyrazine ring modulates receptor binding . The bromine atom can be readily displaced by amines, alcohols, or thiols to generate focused libraries for evaluating the impact of linker composition on blood-brain barrier penetration.

Application
Selection Property
Validation Focus
Pan-Pim kinase inhibitor diversification
Meta-substituted pyrazine-benzyl bromide scaffold; bromine leaving group for mild conjugation
Pim kinase inhibition assay context; verify SAR with derivative panel
PROTAC linker arm synthesis
Benzylic bromide for selective amine/thiol coupling; pyrazine nitrogens for E3 ligase recruitment
Linker efficiency assessment; degrader activity validation in target degradation assays
CNS-active pyrazine SAR studies
Electron-deficient pyrazine modulates receptor binding; versatile substitution handle
Blood-brain barrier penetration assay context; focused library profiling
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